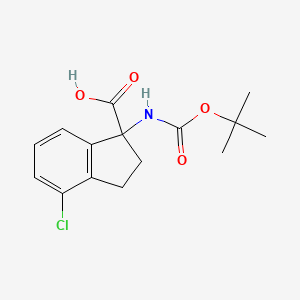

1-((Tert-butoxycarbonyl)amino)-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid

Description

This compound is a dihydroindene derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a carboxylic acid moiety at position 1, and a chlorine substituent at position 2. Its molecular formula is C₁₅H₁₈ClNO₄, with a molecular weight of 311.76 g/mol (inferred from and ). The Boc group enhances stability during synthetic processes, while the chlorine atom and carboxylic acid influence reactivity and solubility. It is primarily used in pharmaceutical research as a building block for drug discovery, particularly in kinase inhibitor development .

Properties

Molecular Formula |

C15H18ClNO4 |

|---|---|

Molecular Weight |

311.76 g/mol |

IUPAC Name |

4-chloro-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |

InChI |

InChI=1S/C15H18ClNO4/c1-14(2,3)21-13(20)17-15(12(18)19)8-7-9-10(15)5-4-6-11(9)16/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19) |

InChI Key |

HUMLIUCDZBOYOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC2=C1C=CC=C2Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-((Tert-butoxycarbonyl)amino)-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group with the tert-butoxycarbonyl group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve aqueous or organic solvents like acetonitrile and the use of catalysts such as 4-dimethylaminopyridine (DMAP) . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-((Tert-butoxycarbonyl)amino)-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((Tert-butoxycarbonyl)amino)-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((Tert-butoxycarbonyl)amino)-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions . The pathways involved include nucleophilic substitution and elimination reactions, which are facilitated by the presence of the Boc group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Dihydroindene Core

1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid

- Molecular Formula: C₁₅H₁₉NO₄

- Molecular Weight : 277.32 g/mol

- Key Features: Lacks the 4-chloro substituent.

- Applications : Used as an intermediate in peptide synthesis and PROTAC development .

1-{[(tert-Butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

- Molecular Formula: C₁₆H₂₁NO₅

- Key Features : Replaces chlorine with a methoxy group (-OCH₃). The methoxy group donates electron density via resonance, altering electronic properties and hydrogen-bonding capacity compared to the chloro analog.

- Synthetic Relevance : Methoxy-substituted derivatives often exhibit enhanced metabolic stability in vivo .

Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate

- Molecular Formula : C₃₂H₃₄N₄O₅

- The indole moieties and ester group confer distinct pharmacokinetic properties, such as improved membrane permeability .

Functional Group Modifications

Methyl (R)-2-((tert-butoxycarbonyl)(methyl)amino)-2,3-dihydro-1H-indene-5-carboxylate

- Molecular Formula: C₁₈H₂₃NO₄

- Key Features : Substitutes the carboxylic acid with a methyl ester. This modification increases lipophilicity, making it more suitable for blood-brain barrier penetration. The ester is hydrolyzed in vivo to release the active carboxylic acid .

N-[(4-Chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide (LY186641)

Data Table: Structural and Physicochemical Comparison

Biological Activity

1-((Tert-butoxycarbonyl)amino)-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H18ClN2O3

- Molecular Weight : 304.77 g/mol

- CAS Number : 1427501-60-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor of certain enzymes linked to metabolic processes. For instance, its structure suggests potential interactions with fatty acid synthase (FASN), which plays a crucial role in lipid metabolism. Inhibitors of FASN are known to have implications in cancer therapy due to their effects on tumor growth and proliferation.

Anticancer Properties

A study conducted by Chen et al. (2014) demonstrated that compounds similar to 1-((Tert-butoxycarbonyl)amino)-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid exhibit significant anticancer activity by inhibiting mitochondrial fatty acid synthesis pathways. This inhibition leads to increased oxidative stress and reduced cell viability in cancer cell lines .

Antimicrobial Activity

Emerging data suggest that this compound may also possess antimicrobial properties. A structure-activity relationship study indicated that derivatives of indene carboxylic acids can exhibit varying degrees of antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria .

Case Study 1: Inhibition of Fatty Acid Synthase

In a laboratory setting, the compound was tested against human cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, correlating with the downregulation of FASN activity. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting lipid metabolism .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the indene structure significantly enhanced antimicrobial activity, suggesting a potential pathway for developing new antibiotics based on this scaffold .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.